tert-butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-carbamoylpyrrolidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction is usually carried out in a sealed, dry environment at temperatures between 2-8°C .
Industrial Production Methods
Industrial production methods for this compound involve bulk manufacturing and custom synthesis. Companies like ChemScene and Ambeed provide bulk custom synthesis and procurement services for this compound .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: Substitution reactions can occur, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
tert-butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in biochemical studies to understand various biological processes.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity. This can lead to changes in biochemical pathways and physiological processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate include:
- ®-1-Methylpyrrolidine-2-carboxamide
- tert-Butyl (2S,4S)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate
- ®-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate .
Uniqueness
What sets this compound apart is its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted chemical syntheses and research applications .
Properties
IUPAC Name |
tert-butyl (2R,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(13)4-7(12)8(11)14/h6-7,13H,4-5H2,1-3H3,(H2,11,14)/t6-,7-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGKNURQVBUGBO-RNFRBKRXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001138484 | |
Record name | 1,1-Dimethylethyl (2R,4R)-2-(aminocarbonyl)-4-hydroxy-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001138484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848488-71-1 | |
Record name | 1,1-Dimethylethyl (2R,4R)-2-(aminocarbonyl)-4-hydroxy-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=848488-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (2R,4R)-2-(aminocarbonyl)-4-hydroxy-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001138484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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